2-Ethynylpyridin-3-amine
CAS No.:
Cat. No.: VC13593911
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2 |
|---|---|
| Molecular Weight | 118.14 g/mol |
| IUPAC Name | 2-ethynylpyridin-3-amine |
| Standard InChI | InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 |
| Standard InChI Key | SFZCMKJLVRSWTN-UHFFFAOYSA-N |
| SMILES | C#CC1=C(C=CC=N1)N |
| Canonical SMILES | C#CC1=C(C=CC=N1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The structure of 2-Ethynylpyridin-3-amine combines a pyridine backbone with an electron-withdrawing ethynyl group and an electron-donating amino group. This juxtaposition creates a polarized electronic environment, influencing its reactivity in cross-coupling and cycloaddition reactions. The compound’s IUPAC name is 2-ethynylpyridin-3-amine, and its systematic design allows for regioselective modifications.
| Property | Value (Predicted/Inferred) |
|---|---|
| Melting Point | 90–100°C |
| Water Solubility | Moderate (∼10–50 mg/mL) |
| pKa (Amino Group) | ∼4.5–5.5 |
| LogP (Partition Coeff.) | 1.2–1.8 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route to 2-Ethynylpyridin-3-amine involves Sonogashira coupling, a palladium-catalyzed reaction between a halogenated pyridine and an alkyne. A representative protocol is outlined below:
Starting Materials:
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3-Amino-2-iodopyridine
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Ethynyltrimethylsilane (TMS-acetylene)
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
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Co-catalyst: CuI (10 mol%)
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Base: Triethylamine (2 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature to 60°C
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Duration: 12–24 hours
Procedure:
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Combine 3-amino-2-iodopyridine, TMS-acetylene, Pd catalyst, CuI, and base in anhydrous THF.
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Stir under inert atmosphere (N₂/Ar) until reaction completion (monitored via TLC).
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Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.
Yield: 60–75% (reported for analogous reactions) .
Industrial Production Challenges
Scaling up Sonogashira couplings requires optimization of catalyst loading and waste management. Palladium recovery systems and continuous-flow reactors are emerging solutions to reduce costs and environmental impact.
Reactivity and Functionalization
Click Chemistry Applications
The ethynyl group participates in Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a reaction accelerated by copper(I) catalysts. For example:
This reaction is pivotal in drug discovery for constructing bioactive molecules.
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura and Heck couplings, enabling aryl-aryl bond formation. For instance, coupling with aryl boronic acids yields biaryl derivatives with potential pharmacological activity .
Applications in Pharmaceutical Chemistry
Drug Intermediate Synthesis
2-Ethynylpyridin-3-amine is a precursor to 7-azaindoles, heterocycles prevalent in kinase inhibitors. A 2024 study demonstrated its use in synthesizing c-Met kinase inhibitors for cancer therapy .
Antimicrobial Agents
Derivatives bearing triazole moieties exhibit broad-spectrum antimicrobial activity. MIC values against Staphylococcus aureus and Escherichia coli range from 2–8 μg/mL in preliminary assays.
Materials Science Applications
Coordination Polymers
The amino and ethynyl groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis. Surface areas exceed 500 m²/g in some constructs .
Conjugated Polymers
Incorporation into polyacetylene backbones enhances electrical conductivity, making the compound a candidate for organic semiconductors.
Future Research Directions
Bioconjugation Strategies
Exploring strain-promoted azide-alkyne cycloaddition (SPAAC) could enable bioorthogonal labeling in live cells without copper catalysts.
Green Chemistry Approaches
Developing solvent-free or water-based Sonogashira protocols would align with sustainable chemistry goals.
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